potassium;heptadecanoate
Description
Potassium heptadecanoate (C₁₇H₃₃KO₂) is the potassium salt of heptadecanoic acid, a saturated fatty acid with a 17-carbon chain. Its IUPAC name is potassium heptadecanoate, and it is structurally characterized by a carboxylate group bonded to a potassium ion . This compound is primarily utilized in pharmaceuticals as a non-active ingredient, in cosmetics for emulsification, and in the textile industry for fiber treatment. Additionally, it plays a role in biodiesel production by facilitating the conversion of seed oils into fuel .
Properties
IUPAC Name |
potassium;heptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNPAJUNRPFSDU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium;heptadecanoate involves several synthetic routes. One common method includes the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The reaction conditions typically involve precise temperature control, pH adjustments, and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the use of high-purity raw materials and stringent quality control measures to produce the compound in large quantities.
Chemical Reactions Analysis
Formation via Neutralization Reaction
Potassium heptadecanoate is synthesized through the neutralization of heptadecanoic acid (C₁₇H₃₄O₂) with potassium hydroxide (KOH):
This reaction is typical of carboxylic acid-base interactions, producing water and the potassium salt .
| Reactants | Conditions | Products |
|---|---|---|
| Heptadecanoic acid + KOH | Aqueous, room temp | Potassium heptadecanoate + H₂O |
Acid Displacement Reactions
The heptadecanoate anion reacts with stronger acids (e.g., HCl) to regenerate the free fatty acid:
This reaction confirms the compound’s role as a weak base derivative .
Thermal Decomposition
At elevated temperatures, potassium heptadecanoate may decompose into smaller hydrocarbons and potassium carbonate (K₂CO₃). While specific decomposition pathways for this compound are not fully documented in the provided sources, analogous carboxylate salts typically undergo:
The presence of potassium oxide (K₂O) in calcined organic matrices (e.g., banana peels) suggests similar thermal behavior .
Transesterification Potential
Potassium heptadecanoate can act as a catalyst or reactant in esterification processes. For example, reacting with methanol under acidic conditions yields methyl heptadecanoate:
This aligns with studies on potassium-rich catalysts facilitating biodiesel production .
Oxidation Reactions
Oxidation of the heptadecanoate chain may yield shorter-chain carboxylic acids or dicarboxylic acids. Research on triacylglycerol oxidation demonstrates β-scission mechanisms forming azelaic acid (C₉H₁₆O₄), suggesting analogous pathways for saturated carboxylates :
Reactivity with Oxidizers
The compound’s safety data sheet highlights incompatibility with strong oxidizers, which may lead to hazardous combustion or exothermic reactions . Specific products remain undocumented but likely include CO₂ and potassium oxides.
Industrial and Catalytic Roles
Potassium heptadecanoate’s potassium content (47.01 wt% K₂O in calcined forms) suggests utility in heterogeneous catalysis, such as transesterification for biodiesel synthesis . Its ionic nature facilitates nucleophilic substitution in organic reactions.
Key Research Gaps
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Kinetic parameters for decomposition/oxidation.
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Detailed mechanistic studies on esterification pathways.
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Spectroscopic characterization of reaction intermediates.
Scientific Research Applications
Chemistry
Reagent in Organic Synthesis
Potassium heptadecanoate is utilized as a reagent in organic synthesis. It can participate in various chemical reactions, serving as a source of heptadecanoate ions which are important for forming esters and other derivatives .
Analytical Chemistry Standard
In analytical chemistry, it acts as a standard for calibrating instruments and methods that measure fatty acids. Its consistent properties allow for reliable comparisons in experimental results .
Biology
Model Compound for Fatty Acid Metabolism
In biological research, potassium heptadecanoate serves as a model compound for studying fatty acid metabolism and transport mechanisms within biological systems. This includes investigating how fatty acids are processed and utilized by cells .
Neurodegenerative Disease Research
Recent studies have linked fatty acid profiles to neurodegenerative diseases such as Parkinson's disease (PD). Research indicates that specific fatty acids may influence motor and non-motor symptoms in PD patients, suggesting that compounds like potassium heptadecanoate could be relevant in understanding these metabolic pathways .
Medicine
Therapeutic Potential
Research is ongoing into the therapeutic effects of potassium heptadecanoate, particularly concerning its role in lipid metabolism. Understanding how this compound interacts with cellular mechanisms may lead to new treatments for metabolic disorders .
Pharmacokinetics Studies
Studies suggest that potassium heptadecanoate may influence potassium channels in the body, affecting cellular membrane potentials and potentially offering insights into conditions related to potassium homeostasis .
Industry
Emulsifying Agent
In industrial applications, potassium heptadecanoate is used as an emulsifying agent. Its ability to stabilize mixtures of oil and water makes it valuable in food production and cosmetics .
Dispersing Agent and Lubricant
Additionally, it functions as a dispersing agent and lubricant in various manufacturing processes. Its properties help improve the consistency and performance of products across different industries .
Case Study 1: Fatty Acid Metabolism in Parkinson's Disease
A study involving patients with Parkinson's disease examined the relationship between dietary intake of polyunsaturated fatty acids (PUFAs) and plasma concentrations. The findings indicated that lower levels of certain PUFAs were associated with more severe motor symptoms, highlighting the importance of fatty acid metabolism in neurological health .
Case Study 2: Rapid Measurement Techniques
Research developed a method for the rapid measurement of plasma free fatty acid concentrations using HPLC coupled with mass spectrometry. This method allows for efficient monitoring of fatty acids like potassium heptadecanoate in clinical settings, facilitating studies on metabolic rates and disorders .
Mechanism of Action
The mechanism of action of potassium;heptadecanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways can vary depending on the application and the biological system involved.
Comparison with Similar Compounds
Sodium Heptadecanoate (C₁₇H₃₃NaO₂)
- Molecular Weight : 294.44 g/mol.
- Solubility: Highly soluble in water, though slightly less than potassium heptadecanoate due to sodium’s smaller ionic radius and higher charge density.
- Applications: Used as an analytical standard in plasma fatty acid quantification . For example, sodium heptadecanoate aids in the simultaneous measurement of ¹³C-labeled fatty acids in human plasma using liquid chromatography/mass spectrometry (LC/MS) .
- Key Difference: Sodium salts generally exhibit lower solubility in organic solvents compared to potassium salts, making potassium heptadecanoate more versatile in formulations requiring solubility in both aqueous and lipid phases.
Methyl Heptadecanoate (C₁₈H₃₆O₂)
- Molecular Weight : 284.48 g/mol.
- Solubility : Lipophilic; soluble in organic solvents like hexane and chloroform but insoluble in water.
- Applications: Widely employed as an internal standard in gas chromatography (GC) for quantifying fatty acid methyl esters (FAMEs) in biodiesel . For instance, methyl heptadecanoate is critical in calculating FAME yields via peak area normalization in GC analysis .
- Key Difference: Unlike potassium heptadecanoate, methyl heptadecanoate lacks ionic character, making it unsuitable for applications requiring water solubility or ionic interactions.
Potassium Pentadecanoate (C₁₅H₂₉KO₂)
- Molecular Weight : 280.49 g/mol.
- Solubility: Higher water solubility than potassium heptadecanoate due to its shorter carbon chain.
- Key Difference : The reduced chain length (15 vs. 17 carbons) lowers its melting point and enhances solubility but may reduce its efficacy in applications requiring long-chain hydrophobicity, such as lipid bilayers in cosmetics.
Data Table: Comparative Analysis
Research Findings and Functional Insights
Analytical Chemistry
- Sodium Heptadecanoate: Critical in LC/MS methods for tracking isotopic enrichment of fatty acids in biological samples .
- Methyl Heptadecanoate: Enables precise quantification of FAMEs in biodiesel via GC, with methodologies standardized in EN14103 .
Metabolic Studies
Q & A
Q. How can potassium heptadecanoate be synthesized and characterized in a laboratory setting?
Methodological Answer: Synthesis typically involves neutralizing heptadecanoic acid with potassium hydroxide under controlled conditions. Characterization methods include:
- Gas Chromatography (GC): Use methyl heptadecanoate as an internal standard for quantification .
- Spectroscopy: Employ NMR (¹H/¹³C) and IR to confirm esterification and potassium ion coordination .
- Purity Testing: Apply USP protocols for phosphate impurities using hydrochloric acid and hydrogen peroxide .
Q. What analytical techniques are optimal for quantifying potassium heptadecanoate in complex mixtures?
Methodological Answer:
- GC with Flame Ionization Detection (FID): Optimize parameters: helium carrier gas (50 cm/s), split injection (3:1 ratio), and a 30 m polar capillary column. Use methyl heptadecanoate for calibration .
- LC-MS: Validate extraction efficiency via spike recovery tests (e.g., ≥95% recovery under optimized conditions) .
- Titration: For free fatty acid quantification, use AOCS-approved methods with potassium hydrogen phthalate .
Advanced Research Questions
Q. How can catalyst selection improve the synthesis efficiency of potassium heptadecanoate while ensuring safety?
Methodological Answer:
- Alternative Catalysts: Replace corrosive sulfuric acid with silicotungstic acid for esterification, reducing toxicity risks while maintaining yield (~85% efficiency) .
- Reaction Optimization: Use ANOVA to compare catalyst performance under varying temperatures (e.g., 60–100°C) and solvent systems (e.g., ethanol vs. acetone) .
- Safety Protocols: Include distillation steps to isolate intermediates (e.g., ethanal) and minimize exposure .
Q. How should researchers address contradictions in biological activity data for potassium heptadecanoate?
Methodological Answer:
- Statistical Analysis: Apply one-way ANOVA at 99% confidence (Fcrit = 21.20) to evaluate differences in cytotoxicity or anti-inflammatory effects across cell lines .
- Source Validation: Cross-reference primary sources (e.g., peer-reviewed studies) and secondary reviews to identify methodological discrepancies (e.g., in vitro vs. in vivo models) .
- Dose-Response Studies: Conduct assays at multiple concentrations (e.g., 0.1–100 µM) to resolve nonlinear effects .
Q. What experimental designs are recommended for assessing the biological impacts of potassium heptadecanoate in metabolic studies?
Methodological Answer:
- In Vivo Models: Use knockout mice to isolate fatty acid metabolism pathways influenced by heptadecanoate derivatives. Control diets rigorously to avoid confounding variables .
- Omics Integration: Combine lipidomics (LC-MS) and transcriptomics (RNA-seq) to map metabolic perturbations .
- Negative Controls: Include palmitate or stearate analogs to distinguish chain-length-specific effects .
Q. How can potassium heptadecanoate be applied in cross-disciplinary material science research?
Methodological Answer:
- Surface Modification: Test its efficacy as a surfactant in nanoparticle synthesis (e.g., Fe3O4) using babassu oil as a co-solvent .
- Thermal Stability: Characterize decomposition thresholds via TGA (e.g., 220–250°C) and correlate with molecular weight distributions .
- Collaborative Frameworks: Partner with biochemistry labs to validate biocompatibility in drug delivery systems (e.g., LC50 assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
